Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which was created by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . Such methods could potentially be adapted for the synthesis of Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate, with appropriate changes in starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate has been determined using various spectroscopic techniques and quantum chemical calculations. For instance, the crystal structure of 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione was elucidated and showed two crystallographically independent molecules in the asymmetric unit with specific dihedral angles between the piperidine ring and attached moieties . These structural analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.
Chemical Reactions Analysis
The reactivity of compounds structurally related to Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate can be inferred from their interaction with other molecules and the formation of dimers. For example, the formation of dimers through hydrogen bonding has been observed in several studies, indicating a propensity for intermolecular interactions . These interactions are often characterized by shifts in vibrational frequencies and changes in thermodynamic parameters, suggesting that Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate may also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The spectroscopic properties, such as UV-Visible and FT-IR spectra, provide information about the electronic transitions and functional groups present in the molecule . The non-linear optical (NLO) properties of these compounds have also been studied, revealing their potential applications in NLO devices due to their transparency in the visible region and significant hyperpolarizability values . These studies suggest that Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate may exhibit similar properties, which could be explored for various applications.
Scientific Research Applications
Ethylene and Its Derivatives in Postharvest Fruit and Vegetable Quality Maintenance
Ethylene Inhibition for Quality Maintenance : Ethylene plays a crucial role in the ripening and senescence of fruits and vegetables. Research has explored the use of ethylene perception inhibitors, such as 1-methylcyclopropene (1-MCP), to delay ripening and extend the shelf life of these products. These studies illustrate the potential of ethylene and its inhibitors in maintaining postharvest quality and reducing waste (Watkins, 2006; Martínez-Romero et al., 2007).
Ethylene's Role in Plant Biology Beyond Ripening
Ethylene Precursors and Plant Growth : Studies on ethylene's precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), suggest that ACC has roles beyond being just a precursor to ethylene. It influences plant growth, stress responses, and can act as a signaling molecule, offering a broader understanding of ethylene's impact on plant biology (Van de Poel & Van Der Straeten, 2014).
Ethylene Dimerization and Industrial Applications
Butene-1 Production and Ethylene Dimerization : The dimerization of ethylene to produce butene-1, a co-monomer in the production of polymers like polyethylene, highlights ethylene's importance in the petrochemical industry. This area of research focuses on optimizing processes like Alphabutol technology to enhance the selectivity and yield of butene-1, showcasing ethylene's versatility in industrial applications (Alenezi et al., 2019).
Ethylene Oxide for Medical Device Sterilization
Sterilization Processes : Ethylene oxide sterilization is a critical process for medical devices, demonstrating ethylene's utility in healthcare. The development of efficient and safe sterilization methods that minimize toxic residues while ensuring device sterility is an ongoing area of research (Mendes et al., 2007).
Future Directions
properties
IUPAC Name |
ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-4-16-11(15)10-5-7-13(8-6-10)12(2,3)9-14/h9-10H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBDXMMSHFKMOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C)(C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195335 |
Source
|
Record name | Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate | |
CAS RN |
886360-88-9 |
Source
|
Record name | Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886360-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801195335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.